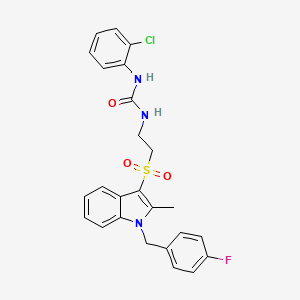

1-(2-chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such compounds often involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring, which is especially stable due to the delocalization of six pi electrons in six p orbitals above and below the plane of the ring . This aromaticity is maintained during reactions .Chemical Reactions Analysis

The compound can undergo electrophilic aromatic substitution because aromaticity is maintained . The reaction occurs at the benzylic position due to the resonance stabilization of the benzylic radical .Wissenschaftliche Forschungsanwendungen

Complexation and Self-Assembly in Molecular Devices

Research has shown that certain urea-linked cyclodextrin compounds, similar in structure to the chemical , can be used in the self-assembly of molecular devices. These compounds demonstrate photoisomerization behaviors, making them useful in applications where light-induced changes in molecular structure are desired (Lock et al., 2004).

Analysis in Environmental Samples

Sulfonylurea compounds, closely related to the chemical , have been the subject of studies focusing on their detection and quantification in environmental samples such as soil, water, and plant material. This research is essential for monitoring the environmental impact and distribution of such chemicals (Cotterill, 1992).

Chemical Synthesis and Transformations

Studies have explored the role of urea and similar compounds in chemical synthesis, such as the synthesis of substituted quinazolines. These processes often involve the use of urea as a nitrogen source, demonstrating the compound's utility in creating complex molecular structures under mild conditions (Nguyen et al., 2020).

Crystal Structure Studies in Pesticides

Research on benzoylurea pesticides, which share structural similarities with the compound , has provided insights into their crystal structures. Such studies are important for understanding the physical properties and stability of these compounds (Jeon et al., 2014).

Synthesis Under Specific Conditions

There has been research into the synthesis of related compounds under specific conditions, such as ultrasonic irradiation. These studies contribute to the development of more efficient and environmentally friendly synthetic methods (Xiao-hui, 2006).

Degradation and Environmental Fate

Studies on the degradation of similar sulfonylurea compounds, especially herbicides, in the environment are crucial. They help understand the compounds' longevity and transformation in various environmental contexts, aiding in risk assessment and management (Sharma et al., 2012).

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)-3-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClFN3O3S/c1-17-24(34(32,33)15-14-28-25(31)29-22-8-4-3-7-21(22)26)20-6-2-5-9-23(20)30(17)16-18-10-12-19(27)13-11-18/h2-13H,14-16H2,1H3,(H2,28,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIVFGUADRKHIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)S(=O)(=O)CCNC(=O)NC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid](/img/structure/B2593314.png)

![2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-phenylthiazole](/img/structure/B2593319.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2593323.png)

![4-[4-(2-Ethylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2593324.png)

![N-[4-[(4-hydroxyphenyl)-methylsulfamoyl]phenyl]acetamide](/img/structure/B2593328.png)